molecular formula C6H4F2 B14470924 5-(Difluoromethylidene)cyclopenta-1,3-diene CAS No. 67949-00-2

5-(Difluoromethylidene)cyclopenta-1,3-diene

Cat. No.: B14470924
CAS No.: 67949-00-2
M. Wt: 114.09 g/mol
InChI Key: ROJOIYHXMXSEBG-UHFFFAOYSA-N
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Description

5-(Difluoromethylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C6H4F2 It is a derivative of cyclopentadiene, where two hydrogen atoms are replaced by fluorine atoms at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethylidene)cyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, which is critical for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated cyclopentadienone derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include fluorinated cyclopentadienones, hydrogenated cyclopentadienes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Difluoromethylidene)cyclopenta-1,3-diene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique fluorinated structure makes it a valuable probe for studying biological systems and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 5-(Difluoromethylidene)cyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound, which lacks the fluorine atoms.

    Methylcyclopentadiene: A derivative with a methyl group instead of fluorine.

    Pentamethylcyclopentadiene: A highly substituted derivative with five methyl groups.

Uniqueness

5-(Difluoromethylidene)cyclopenta-1,3-diene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

67949-00-2

Molecular Formula

C6H4F2

Molecular Weight

114.09 g/mol

IUPAC Name

5-(difluoromethylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C6H4F2/c7-6(8)5-3-1-2-4-5/h1-4H

InChI Key

ROJOIYHXMXSEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(F)F)C=C1

Origin of Product

United States

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